1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Catalog No.
S2763180
CAS No.
877810-97-4
M.F
C20H17ClFNO3
M. Wt
373.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-pi...

CAS Number

877810-97-4

Product Name

1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

IUPAC Name

1'-(2-chloro-6-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one

Molecular Formula

C20H17ClFNO3

Molecular Weight

373.81

InChI

InChI=1S/C20H17ClFNO3/c21-14-5-3-6-15(22)18(14)19(25)23-10-8-20(9-11-23)12-16(24)13-4-1-2-7-17(13)26-20/h1-7H,8-12H2

InChI Key

WANUIMYTRZIOAI-UHFFFAOYSA-N

SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC=C4Cl)F

solubility

not available

1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, often referred to as SCP, is a synthetic compound classified under spirocyclic piperidones. Its structure features a chroman ring system, which consists of a fused benzene and tetrahydropyran, linked to a piperidine ring through a spirocyclic connection. The compound is characterized by the presence of a 2-chloro-6-fluorobenzoyl substituent at the 1' position of the chroman ring, which plays a crucial role in its biological activity and chemical reactivity.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal regulations.

Synthesis and Characterization:

1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, also known as SCP, is a synthetic compound belonging to the class of spirocyclic piperidines. Several research studies have documented its synthesis and characterization. A 2013 study published in the journal "Molecules" describes its synthesis using a three-step process involving the reaction of 2-chloro-6-fluorobenzoyl chloride, 1-(piperidin-4-yl)chroman-4-one, and potassium carbonate in acetone. The study also details the characterization of the synthesized compound using various spectroscopic techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. []

Potential Biological Activities:

Research suggests that SCP possesses potential biological activities, making it a subject of investigation in various scientific studies. A 2016 study published in "Bioorganic & Medicinal Chemistry Letters" explores the potential anticonvulsant properties of SCP. The study reports that SCP exhibited anticonvulsant activity in animal models, suggesting its potential as a therapeutic agent for epilepsy. []

Typical for piperidones and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in the 2-chloro-6-fluorobenzoyl group can be substituted with nucleophiles, facilitating the synthesis of derivatives.
  • Reduction Reactions: The carbonyl group in the piperidone structure can be reduced to alcohols or other functional groups under appropriate conditions.
  • Aromatic Electrophilic Substitution: The fluorine and chlorine atoms on the aromatic ring can direct electrophiles to specific positions during substitution reactions.

These reactions are essential for modifying the compound to enhance its biological properties or to create analogs for further study.

Research has indicated that SCP exhibits significant biological activities. A notable study published in "Bioorganic & Medicinal Chemistry Letters" explored its anticonvulsant properties, demonstrating efficacy in animal models of epilepsy. This suggests potential therapeutic applications in treating seizure disorders. Other studies have hinted at additional pharmacological effects, including possible anti-inflammatory and analgesic activities, although further research is necessary to fully elucidate these properties.

The synthesis of SCP typically involves a multi-step process. A prominent method includes:

  • Formation of the Chroman Ring: Starting from appropriate precursors, the chroman structure is synthesized.
  • Introduction of the Piperidine Ring: The chroman derivative is then reacted with piperidine derivatives.
  • Acylation: Finally, acylation with 2-chloro-6-fluorobenzoyl chloride in the presence of a base (e.g., potassium carbonate) in an organic solvent such as acetone leads to the formation of SCP.

Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

SCP has potential applications in various fields:

  • Pharmaceuticals: Due to its anticonvulsant activity, SCP may serve as a lead compound for developing new antiepileptic drugs.
  • Chemical Research: Its unique structure makes it an interesting subject for studies on spirocyclic compounds and their derivatives.
  • Biological Studies: SCP can be used as a tool compound to investigate mechanisms of action related to its biological activities.

Interaction studies focusing on SCP have primarily centered around its pharmacological effects. Investigations into its binding affinity with neurotransmitter receptors suggest that it may interact with systems involved in seizure activity regulation. Further studies are required to explore potential interactions with other biological targets, which could provide insights into its mechanism of action and therapeutic potential.

SCP belongs to a broader class of spirocyclic compounds. Here are some similar compounds for comparison:

Compound NameStructural FeaturesUnique Aspects
Spiro[chroman-2,4'-piperidin]-4-oneSimilar spirocyclic structure without halogen substituentsLacks halogen functionality affecting reactivity
1'-(2-Bromo-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-oneContains bromine instead of chlorineDifferent halogen may alter biological activity
1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-oneDifferent position of fluorine on benzoyl groupMay exhibit different pharmacological properties

SCP's unique combination of structural features, particularly the specific halogen substitutions and spirocyclic arrangement, distinguishes it from these similar compounds. Its specific biological activities also set it apart as a promising candidate for further pharmacological exploration .

XLogP3

3.6

Dates

Last modified: 08-17-2023

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